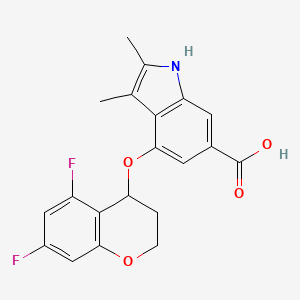![molecular formula C23H24N4O8S B13842877 [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate is a complex organic compound with a molecular formula of C23H25N5O7S . This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, further modified with acetyl groups and a sulfanyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate involves multiple steps. . The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to nucleosides makes it a candidate for studying nucleic acid interactions and enzyme activities.
Industry: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or enzyme functions. The sulfanyl-substituted phenyl group may enhance its binding affinity or specificity for certain molecular targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar compounds include other acetylated nucleosides and purine derivatives. For example:
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-oxo-8-phenyl-1H-purin-9-yl]-2-oxolanyl]methyl ester These compounds share structural similarities but differ in specific functional groups or substitutions, which can influence their chemical reactivity and biological activity. The uniqueness of [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate lies in its specific combination of acetyl groups and the sulfanyl-substituted phenyl ring, which may confer distinct properties and applications.
Propiedades
Fórmula molecular |
C23H24N4O8S |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18?,19?,22-/m1/s1 |
Clave InChI |
FGOSQAPWZULDRY-PZNXAURZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3[C@H]4C(C([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


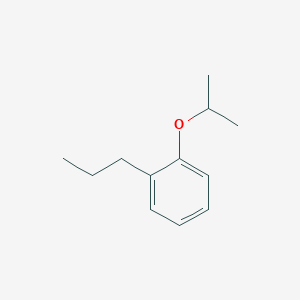
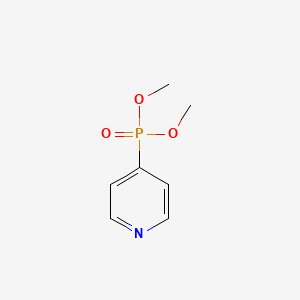



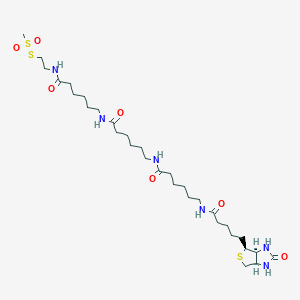
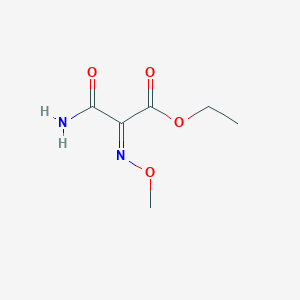
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

